molecular formula C15H13N5OS B11772125 N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B11772125
M. Wt: 311.4 g/mol
InChI Key: HPEIJTCNFVAYEW-UHFFFAOYSA-N
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Description

N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a phenyl group, a pyridine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl or pyridine compounds .

Scientific Research Applications

N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer, antifibrotic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes such as pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to its specific combination of a phenyl group, pyridine ring, and triazole moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-phenyl-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13N5OS/c21-13(17-12-6-2-1-3-7-12)10-22-15-18-14(19-20-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,21)(H,18,19,20)

InChI Key

HPEIJTCNFVAYEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3

Origin of Product

United States

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